4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core with a thiazole and sulfonamide functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a sulfonamide group. The final step involves the introduction of the benzamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can interfere with bacterial cell wall synthesis, leading to antimicrobial effects. The benzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.
Benzamide derivatives: Compounds with a benzamide core, used in various therapeutic applications.
Thiazole derivatives: Molecules containing a thiazole ring, known for their diverse biological activities.
Uniqueness
4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to its combination of a benzamide core with both thiazole and sulfonamide functional groups. This structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-benzoyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c27-21(16-4-2-1-3-5-16)17-6-8-18(9-7-17)22(28)25-19-10-12-20(13-11-19)32(29,30)26-23-24-14-15-31-23/h1-15H,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYERKKKPDXFLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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